

Application Notes and Protocols for In Vitro Metabolism Studies of Capmatinib

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Compound of Interest		
Compound Name:	Capmatinib metabolite M18	
Cat. No.:	B15193805	Get Quote

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Introduction

Capmatinib is an orally bioavailable inhibitor of the MET receptor tyrosine kinase, approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2][3] Understanding the metabolic fate of Capmatinib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. In vitro metabolism studies are fundamental in characterizing the metabolic pathways and the enzymes responsible for the biotransformation of Capmatinib.

This document provides detailed protocols for conducting in vitro metabolism studies of Capmatinib, focusing on metabolic stability, reaction phenotyping, and enzyme kinetics.

Metabolic Pathways and Enzymes

Capmatinib is predominantly cleared through hepatic metabolism. The primary enzymes involved in its biotransformation are Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).[4][5]

The main metabolic reactions include:

 Lactam formation: This is the most significant metabolic pathway, leading to the formation of the major metabolite, M16 (CMN288). This reaction is catalyzed by cytosolic aldehyde



oxidase.[1][5]

- Hydroxylation: This reaction is primarily mediated by CYP3A4.
- N-dealkylation: Also mediated by CYP enzymes.[1][5]
- Glucuronidation: A phase II metabolic reaction.[1][5]

Data Presentation

Table 1: Summary of Capmatinib Metabolism

Metabolic Pathway	Major Enzyme(s) Involved	Resulting Metabolite(s)	Percent Contribution (approx.)
Lactam Formation	Aldehyde Oxidase (AO)	M16 (CMN288)	40% (by AO)[6]
Oxidative Metabolism	Cytochrome P450 3A4 (CYP3A4)	Hydroxylated and N- dealkylated metabolites	Major P450 contribution[4][5]
Glucuronidation	UDP- glucuronosyltransfera ses (UGTs)	Glucuronide conjugates	-

Experimental Protocols Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

This protocol determines the rate at which Capmatinib is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

Capmatinib



- Pooled Human Liver Microsomes (HLMs)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) or other suitable organic solvent for quenching
- LC-MS/MS system for analysis

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).
 - In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
 - $\circ\,$ Add Capmatinib to the pre-warmed microsome suspension to a final concentration of 1 $\,\mu\text{M}.$
- Initiation of Metabolic Reaction:
 - Initiate the reaction by adding the pre-warmed NADPH regenerating system.
 - Incubate the mixture at 37°C with gentle shaking.
- Time-Point Sampling and Reaction Quenching:
 - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
 - Immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
- Sample Processing and Analysis:



- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of Capmatinib using a validated LC-MS/MS method.[1][3]

Data Analysis:

- Plot the natural logarithm of the percentage of remaining Capmatinib against time.
- The slope of the linear portion of the curve represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Reaction Phenotyping of Capmatinib

This protocol identifies the specific CYP and AO enzymes responsible for Capmatinib metabolism using chemical inhibitors and recombinant enzymes.

Part A: Chemical Inhibition Assay in HLMs

Materials:

- Capmatinib
- Pooled Human Liver Microsomes (HLMs)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH regenerating system
- Specific chemical inhibitors (see Table 2)
- LC-MS/MS system

Table 2: Suggested Chemical Inhibitors for Reaction Phenotyping



Target Enzyme	Inhibitor	Typical Concentration
CYP3A4	Ketoconazole or Troleandomycin	1 μΜ
Aldehyde Oxidase	Menadione or Hydralazine	10 μΜ

Procedure:

- · Pre-incubation with Inhibitors:
 - Prepare incubation mixtures containing HLMs and phosphate buffer as described in the metabolic stability protocol.
 - Add the specific chemical inhibitor to the respective tubes and pre-incubate at 37°C for 10-15 minutes. A control incubation without any inhibitor should also be prepared.
- Initiation and Incubation:
 - Add Capmatinib (1 μM) to each tube.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a predetermined time (within the linear range of metabolism from the stability assay).
- Quenching and Analysis:
 - Quench the reactions and process the samples as described previously.
 - Analyze the remaining Capmatinib concentration by LC-MS/MS.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor compared to the control incubation. A
significant reduction in metabolism in the presence of a specific inhibitor indicates the
involvement of that enzyme.



Part B: Recombinant Enzyme Assay

Materials:

- Capmatinib
- Recombinant human CYP enzymes (e.g., rCYP3A4)
- Recombinant human Aldehyde Oxidase (rAO)
- · Appropriate buffer systems for each enzyme
- NADPH (for CYPs)
- LC-MS/MS system

Procedure:

- Incubation with Recombinant Enzymes:
 - Prepare separate incubation mixtures for each recombinant enzyme.
 - Add Capmatinib to each mixture.
 - Initiate the reaction by adding the appropriate cofactor (NADPH for CYPs).
 - Incubate at 37°C.
- Quenching and Analysis:
 - Quench the reactions and analyze the samples for Capmatinib depletion or metabolite formation.

Data Analysis:

 Compare the rate of metabolism across the different recombinant enzymes to identify which enzymes are capable of metabolizing Capmatinib.



Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol determines the Michaelis-Menten constants (Km and Vmax) for the metabolism of Capmatinib by the primary metabolizing enzymes.

Materials:

- Capmatinib
- Pooled Human Liver Microsomes (for CYP3A4) or Human Liver Cytosol (for AO)
- Appropriate buffer and cofactor systems
- LC-MS/MS system

Procedure:

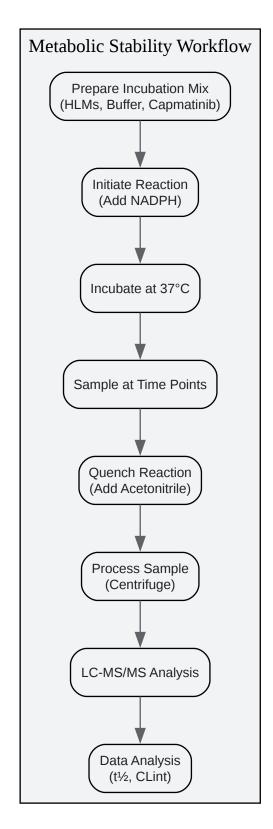
- Incubation with Varying Substrate Concentrations:
 - Set up a series of incubations with a fixed concentration of microsomes or cytosol and varying concentrations of Capmatinib (e.g., 0.1 to 50 μM).
 - Initiate the reactions and incubate for a short, fixed period, ensuring linear reaction velocity.
- Quenching and Analysis:
 - Quench the reactions and analyze for the formation of the specific metabolite (e.g., a hydroxylated metabolite for CYP3A4 or M16 for AO).

Data Analysis:

- Plot the reaction velocity (rate of metabolite formation) against the Capmatinib concentration.
- Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). This can be done using non-linear regression analysis or a Lineweaver-Burk plot.



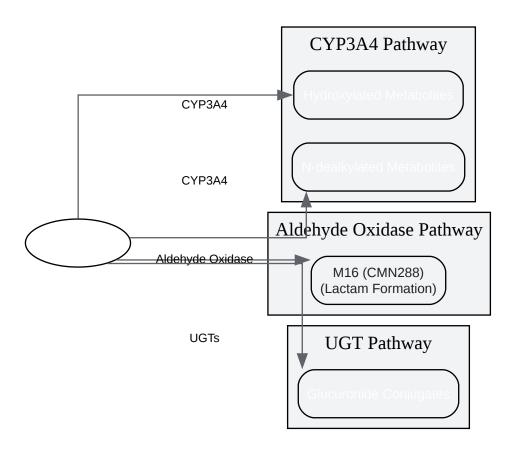
Mandatory Visualization



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Caption: Experimental workflow for determining the metabolic stability of Capmatinib.



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Caption: Metabolic pathways of Capmatinib.

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